Alcaftadine N-Oxide
Overview
Description
Alcaftadine N-Oxide is a derivative of Alcaftadine, which is an antihistamine used primarily for the prevention of itching associated with allergic conjunctivitis2,1-bbenzazepine-3-carboxaldehyde . This compound is of interest due to its potential pharmacological properties and its role in the study of histamine receptor antagonists.
Mechanism of Action
Target of Action
Alcaftadine N-Oxide primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. Alcaftadine also exhibits a high affinity for H2 receptors and a lower affinity for H4 receptors . These receptors are involved in immune cell recruitment and mast cell stabilization .
Mode of Action
This compound acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .
Biochemical Pathways
histamine signaling pathway . By inhibiting the release of histamine, it likely disrupts the cascade of biochemical reactions that lead to allergic responses .
Pharmacokinetics
Following topical ocular administration, this compound appears rapidly in the systemic circulation . The mean plasma Cmax of alcaftadine is approximately 60 pg/mL, and the median Tmax occurs at 15 minutes . Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .
Result of Action
The primary result of this compound’s action is the prevention of itching associated with allergic conjunctivitis . By blocking histamine receptors and inhibiting the release of histamine from mast cells, it reduces itching and redness of the eyes .
Biochemical Analysis
Biochemical Properties
Alcaftadine N-Oxide plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as an antagonist to H1 histamine receptors, inhibiting the release of histamine from mast cells . This interaction is crucial in preventing allergic reactions. Additionally, this compound interacts with various enzymes and proteins involved in immune responses, such as eosinophils, by inhibiting their activation and chemotaxis .
Cellular Effects
This compound influences various cellular processes, particularly in immune cells. It has been shown to reduce the recruitment of eosinophils and stabilize mast cells, thereby preventing the release of inflammatory mediators . This compound also affects cell signaling pathways related to allergic responses, reducing the expression of proteins like E-cadherin, which is involved in cell adhesion and inflammation . Furthermore, this compound impacts gene expression by modulating the transcription of genes associated with inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to H1 histamine receptors, thereby blocking histamine from exerting its effects . This inhibition prevents the downstream signaling that leads to allergic symptoms. Additionally, this compound inhibits the release of histamine from mast cells and decreases the activation of eosinophils . These actions are mediated through its interaction with specific binding sites on these cells, leading to reduced inflammation and allergic responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under neutral, thermal, and photolytic conditions but degrades under acidic, alkaline, and oxidative conditions . Long-term studies have shown that this compound maintains its efficacy in reducing allergic responses over extended periods, although its stability can be compromised under certain stress conditions.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, there may be toxic effects, including irritation and stinging sensations at the site of administration . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily through non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite . This metabolic pathway involves the conversion of this compound to its carboxylic acid form, which retains its activity in inhibiting histamine release and reducing allergic responses. The involvement of non-CYP450 enzymes suggests a unique metabolic route that differs from many other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to plasma proteins, with approximately 39.2% of this compound and 62.7% of its active metabolite being protein-bound . This binding affects its localization and accumulation in target tissues, ensuring its therapeutic effects are localized to areas of allergic response.
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytosol and membrane-bound organelles . Its activity is influenced by its localization, with binding interactions occurring at the plasma membrane and within intracellular vesicles. These interactions are critical for its function in inhibiting histamine release and reducing inflammation. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy.
Preparation Methods
The synthesis of Alcaftadine N-Oxide typically involves the oxidation of Alcaftadine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound.
Industrial production methods for this compound would likely involve similar oxidation processes but on a larger scale, with optimizations for yield and purity. These methods would also include steps for the purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Alcaftadine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent Alcaftadine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, potentially leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used but can include a range of oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Alcaftadine N-Oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-oxide functional groups in various chemical reactions.
Biology: Researchers investigate its interactions with histamine receptors to understand its potential as an antihistamine.
Medicine: Studies explore its efficacy and safety as a therapeutic agent for allergic conditions.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Comparison with Similar Compounds
Alcaftadine N-Oxide can be compared with other histamine receptor antagonists, such as:
Olopatadine: Another antihistamine used for allergic conjunctivitis, which also stabilizes mast cells but has a different chemical structure.
Ketotifen: An antihistamine with both H1 receptor antagonist and mast cell stabilizing properties, used for similar indications.
Pheniramine: A first-generation antihistamine with sedative effects, used for a broader range of allergic conditions.
This compound is unique in its specific N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to these other compounds .
Properties
IUPAC Name |
11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRSVNIJHMDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952649-75-1 | |
Record name | Alcaftadine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALCAFTADINE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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